N-(1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide
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Overview
Description
“N-(1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide” is a complex organic compound that features a benzothiazole ring, a fluorobenzenesulfonyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorobenzenesulfonyl Group: This step might involve the sulfonylation of a fluorobenzene derivative using a sulfonyl chloride reagent.
Attachment of the Pyridinylmethyl Group: This can be done through a nucleophilic substitution reaction where a pyridine derivative is reacted with a suitable electrophile.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, it might be investigated for its potential as a drug candidate, targeting specific biological pathways or receptors.
Industry
In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide” would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide
Uniqueness
The uniqueness of “N-(1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide” lies in the presence of the fluorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c22-15-8-10-17(11-9-15)30(27,28)14-20(26)25(13-16-5-3-4-12-23-16)21-24-18-6-1-2-7-19(18)29-21/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIGURPSDYQLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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